molecular formula C36H38N4O8 B1205907 Isocoproporphyrin CAS No. 36548-09-1

Isocoproporphyrin

Cat. No. B1205907
CAS RN: 36548-09-1
M. Wt: 654.7 g/mol
InChI Key: UHKZSWAPQUEURH-UHFFFAOYSA-N
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Description

Isocoproporphyrin is a member of porphyrins.

Scientific Research Applications

Biomarker in Disease Diagnosis

Isocoproporphyrin and its derivatives are valuable as biomarkers in the diagnosis of various diseases. They are particularly used in identifying porphyria cutanea tarda, heavy metal toxicity, and hexachlorobenzene intoxication. A study by Benton et al. (2014) highlighted the significance of isocoproporphyrin derivatives as biomarkers, including the identification of a new isocoproporphyrin sulfonic acid metabolite, which may be a more useful biomarker for certain intoxications (Benton et al., 2014).

Structural Characterisation Techniques

The structural characterisation of isocoproporphyrin is crucial for understanding its role in biological processes. Stoll et al. (1973) explored nuclear magnetic resonance and mass spectral methods to determine the structure of isocoproporphyrin, enhancing the understanding of its chemical properties (Stoll et al., 1973).

Biomedical Applications

Isocoproporphyrins have significant applications in biomedical science. Imran et al. (2018) discussed the use of porphyrins and metalloporphyrins, including isocoproporphyrins, in areas like magnetic resonance imaging (MRI), photodynamic therapy (PDT) for cancer treatment, and bio-imaging, highlighting their versatility in medical applications (Imran et al., 2018).

Porphyrin Separation Techniques

Effective separation techniques for isocoproporphyrins are essential for their analysis and use in various applications. Lim et al. (1983) provided a method for the separation of isocoproporphyrin isomers, crucial for their analysis in medical diagnostics (Lim et al., 1983).

Chemical Synthesis and Medicinal Applications

Porphyrin bioconjugates, which include isocoproporphyrins, are being actively researched for their medicinal applications. Moylan et al. (2015) reviewed the synthesis and biological evaluation of glycoporphyrins, a type of porphyrin bioconjugate, for their use in photodynamic therapy and as potential drug candidates (Moylan et al., 2015).

properties

CAS RN

36548-09-1

Product Name

Isocoproporphyrin

Molecular Formula

C36H38N4O8

Molecular Weight

654.7 g/mol

IUPAC Name

3-[13,18-bis(2-carboxyethyl)-17-(carboxymethyl)-8-ethyl-3,7,12-trimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C36H38N4O8/c1-5-20-17(2)25-13-26-18(3)21(6-9-33(41)42)29(38-26)15-31-23(8-11-35(45)46)24(12-36(47)48)32(40-31)16-30-22(7-10-34(43)44)19(4)27(39-30)14-28(20)37-25/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

UHKZSWAPQUEURH-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C

synonyms

isocoproporphyrin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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